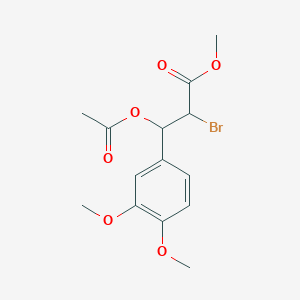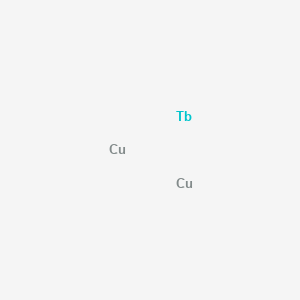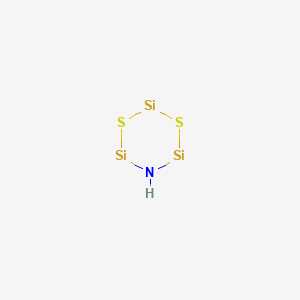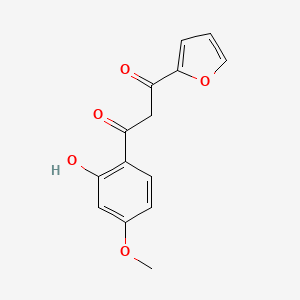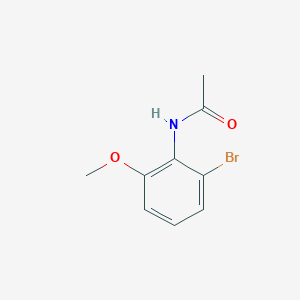
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its significant role in medicinal and industrial chemistry. This compound is characterized by the presence of a quinoline ring system that is partially hydrogenated and substituted with a methyl group and an oxide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide typically involves the hydrogenation of quinoline derivatives. One common method includes dissolving 2-methylquinoline in acetic acid and adding hydrogen peroxide. The mixture is then heated to 80°C and stirred for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, is emphasized to ensure greener and more sustainable chemical processes .
化学反応の分析
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinoline oxides.
Reduction: It can be reduced back to its parent quinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include different quinoline derivatives, such as 5,6,7,8-tetrahydroquinoline and its various substituted forms .
科学的研究の応用
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal chemistry.
6-Methylquinoline: Another derivative with similar chemical properties but different biological activities.
5,6,7,8-Tetrahydroquinoline: A partially hydrogenated form of quinoline with different reactivity and applications.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-2-methyl-, 1-oxide is unique due to its specific substitution pattern and the presence of an oxide group. This gives it distinct chemical and biological properties compared to other quinoline derivatives .
特性
CAS番号 |
6469-73-4 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2-methyl-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium |
InChI |
InChI=1S/C10H13NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h6-7H,2-5H2,1H3 |
InChIキー |
QADHFSIXMDYMMH-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=C(CCCC2)C=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



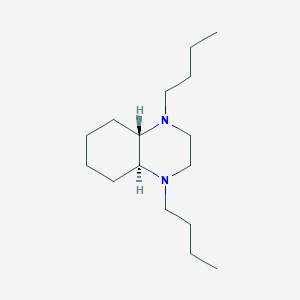
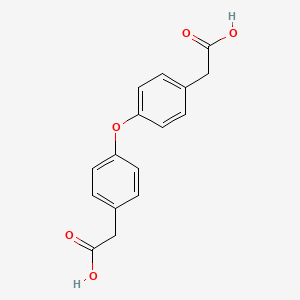

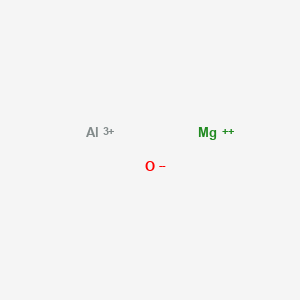

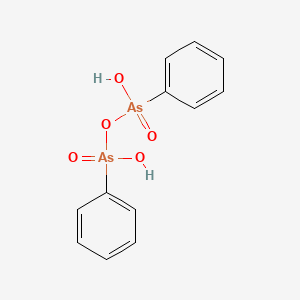

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
